molecular formula C23H31FN2O3 B5664117 1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol

1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol

Cat. No. B5664117
M. Wt: 402.5 g/mol
InChI Key: YCYOCQFECBCCBC-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals studied for various applications, including their potential as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The chemical features a complex structure, incorporating elements such as a fluorobenzyl group, a methoxyphenoxy group, and a piperidinyl group, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical processes. For example, a scalable synthesis approach for related compounds has been described by Boros et al. (2007), highlighting key steps like lithium-bromine exchange, regioselective nitration, and Pd-catalyzed alkoxycarbonylation to achieve the target molecule with overall yields of 23% (Boros et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves X-ray crystallography, as seen in the work by Lv Zhi (2009), where the crystal structure of a similar compound was elucidated, revealing interesting features like diorientational disorder due to rotation around the C-C single bond (Lv Zhi, 2009).

Chemical Reactions and Properties

The chemical reactions and properties of this compound would likely involve interactions pertinent to its functional groups, such as the potential for nucleophilic substitution reactions due to the presence of the fluorobenzyl group. Research by Ajibade and Andrew (2021) on similar molecules provides insights into the types of chemical reactions these compounds can undergo, emphasizing the role of Schiff bases reduction route in their synthesis (Ajibade & Andrew, 2021).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility in various solvents, are crucial for understanding their behavior in different environments. For instance, the study of novel copolymers by Kharas et al. (2017) explores the physical properties of related compounds, which can provide a baseline for understanding the physical characteristics of our compound of interest (Kharas et al., 2017).

Chemical Properties Analysis

Chemical properties analysis would focus on the reactivity of the compound's functional groups, its stability under various conditions, and its potential to undergo specific chemical transformations. The work by Xie et al. (2005) on supramolecular structures provides insight into the chemical behavior of structurally related compounds, offering clues to the chemical properties of "1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol" (Xie et al., 2005).

properties

IUPAC Name

1-[5-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-piperidin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O3/c1-28-22-10-7-19(15-25-14-18-5-8-20(24)9-6-18)13-23(22)29-17-21(27)16-26-11-3-2-4-12-26/h5-10,13,21,25,27H,2-4,11-12,14-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYOCQFECBCCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OCC(CN3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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